3,6-Anhydro-L-galactose

Immunosuppression JAK-STAT signaling Lymphocyte proliferation

3,6-Anhydro-L-galactose (L-AHG) is the purified monosaccharide monomer of agarose with a rigid bicyclic pyranose structure. L-AHG is NOT functionally equivalent to AOS, NAOS, D-galactose, or D-AnG. Only purified L-AHG demonstrates selective immunosuppressive activity via JAK-STAT attenuation and G1-S cell cycle arrest in T/B lymphocytes—activities absent in NAOS mixtures. L-AHG monomer also exhibits superior melanin inhibition versus AOS. Procure ≥95% purity for reproducible enzymatic, cell-based, and formulation studies. Essential for analytical standards, cosmetic evaluation, and synthetic biology feedstock development.

Molecular Formula C6H10O5
Molecular Weight 162.14 g/mol
CAS No. 28251-55-0
Cat. No. B1288611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Anhydro-L-galactose
CAS28251-55-0
Molecular FormulaC6H10O5
Molecular Weight162.14 g/mol
Structural Identifiers
SMILESC1C(C(C(O1)C(C=O)O)O)O
InChIInChI=1S/C6H10O5/c7-1-3(8)6-5(10)4(9)2-11-6/h1,3-6,8-10H,2H2/t3-,4+,5-,6+/m1/s1
InChIKeyWZYRMLAWNVOIEX-MOJAZDJTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,6-Anhydro-L-galactose (L-AHG) CAS 28251-55-0: Monosaccharide Procurement and Differentiation Guide


3,6-Anhydro-L-galactose (L-AHG, CAS 28251-55-0) is an anhydro monosaccharide (C₆H₁₀O₅, MW 162.14 g/mol) that constitutes approximately 50% of agarose, the primary polysaccharide in red macroalgae [1]. It features a characteristic intramolecular 3,6-anhydro bridge that confers a bicyclic pyranose structure distinct from typical hexoses [2]. This rigid conformation underlies its unique biochemical behavior—L-AHG exists in three conformational states (bicyclic pyranose, opened pyranose, and open-chain aldehyde), with only the trans-configuration fitting into the active site of metabolic enzymes [2]. Unlike its diastereomer 3,6-anhydro-D-galactose (D-AnG), which is derived from carrageenans, L-AHG is specifically derived from agar polysaccharides and has been registered as a cosmetic raw material with demonstrated physiological activities [3]. Procurement considerations for L-AHG center on sourcing for enzymatic production, analytical standard applications, and functional evaluation in cosmetic or pharmaceutical research contexts.

Why Generic Agar-Derived Sugars Cannot Substitute for Purified 3,6-Anhydro-L-galactose


Generic substitution of L-AHG with agarooligosaccharides (AOS), neoagarooligosaccharides (NAOS), or D-galactose is scientifically unsupported due to fundamental differences in molecular structure and biological activity. L-AHG is the monosaccharide monomer of agarose, whereas AOS and NAOS are oligomeric mixtures containing varying degrees of polymerization [1]. Critically, L-AHG demonstrates activity profiles distinct from its oligomeric precursors: studies show that while neoagarooligosaccharides (NA2, NA4, NA6) exhibit certain biological activities, they lack the specific immunosuppressive and cell cycle modulation effects observed with purified L-AHG [2]. Furthermore, D-galactose—the co-monomer released alongside L-AHG during agar hydrolysis—is a common fermentable hexose with fundamentally different metabolic fate and physiological properties [3]. The diastereomer 3,6-anhydro-D-galactose (D-AnG) originates from carrageenans rather than agars and is metabolized via a distinct enzymatic pathway to pyruvate and D-glyceraldehyde-3-phosphate, whereas L-AHG metabolism proceeds through a different route requiring specific L-AHG dehydrogenases [3][4]. For procurement decisions, assuming functional equivalence between L-AHG and any of these structurally related compounds introduces uncontrolled variables that invalidate experimental reproducibility and product performance.

Quantitative Differentiation Evidence for 3,6-Anhydro-L-galactose (L-AHG) vs. Comparators


L-AHG Selectively Inhibits Lymphocyte Proliferation While Neoagarooligosaccharides Show No Activity

In a direct comparative study using murine T cells and B cells, L-AHG at 25-200 μg/mL inhibited proliferation of immobilized anti-CD3/anti-CD28-activated T cells and anti-CD40 + IL-4 + anti-IgM-activated B cells, whereas neoagarobiose (NA2), neoagarotetraose (NA4), and neoagarohexaose (NA6) showed no inhibitory activity under identical conditions [1].

Immunosuppression JAK-STAT signaling Lymphocyte proliferation

Distinct Metabolic Fate of L-AHG vs. D-AnG Enables Differential Bioindustrial Valorization

L-AHG and its diastereomer 3,6-anhydro-D-galactose (D-AnG) undergo entirely distinct metabolic pathways. D-AnG from κ-carrageenan hydrolysis is metabolized to pyruvate and D-glyceraldehyde-3-phosphate via four enzyme-catalyzed reactions, whereas L-AHG from agar requires specific L-AHG dehydrogenases and follows a different catabolic route [1][2]. This pathway divergence necessitates different recombinant enzyme systems for industrial bioconversion.

Metabolic engineering Biofuel production Enzymatic pathway

Superior Skin Whitening Activity of L-AHG Monomer vs. Agarooligosaccharides

Comparative in vitro analysis revealed that L-AHG monomer exhibits significantly stronger skin whitening activity than agarooligosaccharides (AOS). L-AHG demonstrated concentration-dependent inhibition of melanin synthesis in B16 melanoma cells, with efficacy exceeding that of AOS mixtures [1].

Cosmetic ingredient Skin whitening Tyrosinase inhibition

Optimal Procurement and Application Scenarios for 3,6-Anhydro-L-galactose


Immunosuppressive Drug Discovery Targeting JAK-STAT Signaling

L-AHG is uniquely suited for development as a novel immunosuppressant based on its demonstrated selective inhibition of T and B lymphocyte proliferation via JAK-STAT growth factor signaling attenuation and G1-S cell cycle arrest [1]. Unlike neoagarooligosaccharides (NA2, NA4, NA6) which show no activity in this pathway, L-AHG reduces activating phosphorylation of JAK1, STAT1, and STAT3 while lowering cyclin D3, cyclin A2, and cyclin B1 levels at 25-200 μg/mL [1]. Researchers should procure purified L-AHG (≥98% purity, as achieved via Sephadex G-10 chromatography) for cell-based immunosuppression screening and mechanism-of-action studies, as lower-purity agar hydrolysate mixtures containing NAOS will yield false-negative results [1].

High-Efficacy Cosmetic Whitening Formulation Development

For cosmetic formulation development requiring maximal melanin synthesis inhibition, purified L-AHG monomer should be procured rather than agarooligosaccharide (AOS) or neoagarooligosaccharide (NAOS) mixtures. Comparative studies demonstrate that L-AHG exhibits superior whitening activity relative to AOS in B16 melanoma assays [2]. L-AHG is registered as a cosmetic raw material with established whitening and moisturizing functionality, supported by patent literature describing its use in cosmetic compositions for skin whitening and moisturizing [3]. Procurement of high-purity L-AHG enables precise dosing in formulation studies and eliminates activity variability associated with heterogeneous oligosaccharide mixtures.

Enzymatic Saccharification Process Development for Red Algal Biomass Valorization

L-AHG serves as a critical target analyte and yield indicator in the development of enzymatic saccharification processes for red algal biomass valorization. The optimal enzyme cocktail for L-AHG production comprises endotype β-agarase, exotype β-agarase, agarooligosaccharolytic β-galactosidase, and α-neoagarobiose hydrolase, achieving a maximum saccharification yield of 67.3% from agarose [4]. Alternatively, a simplified two-step process using phosphoric acid prehydrolysis (30.7% w/v agarose loading) followed by BgI1B α-neoagarobiose hydrolase treatment produces high-titer L-AHG with a single enzyme [5]. For analytical method development, L-AHG and D-galactose co-elute in standard chromatography due to similar molecular weights, necessitating specialized HPLC-RI methods or the procurement of purified L-AHG analytical standards for quantification [6].

Non-Fermentable Sugar Metabolic Engineering Platform

L-AHG is a non-fermentable rare sugar that cannot be utilized as a carbon source by conventional industrial microorganisms such as Escherichia coli or Saccharomyces cerevisiae without genetic modification [7]. This property distinguishes L-AHG from D-galactose, which is readily fermentable. Researchers developing recombinant microorganisms for L-AHG metabolism must procure purified L-AHG as a selection substrate and analytical standard. Key enzymes required for L-AHG catabolism include L-AHG dehydrogenase and 3,6-anhydrogalactonate cycloisomerase, originally identified from Vibrio sp. EJY3 [7]. This metabolic uniqueness enables the development of synthetic biology platforms where L-AHG serves as a selective feedstock or pathway intermediate that does not interfere with native sugar metabolism.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,6-Anhydro-L-galactose

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.